Diethylcarbamazine-d3 Citrate

Overview

Description

Diethylcarbamazine-d3 Citrate is a deuterated form of Diethylcarbamazine Citrate, which is an anthelmintic medication used primarily to treat filarial infections such as lymphatic filariasis, tropical pulmonary eosinophilia, and loiasis . The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylcarbamazine-d3 Citrate involves the deuteration of Diethylcarbamazine. The process typically starts with the preparation of Diethylcarbamazine, which is synthesized by reacting 1-methylpiperazine with diethylcarbamyl chloride in the presence of a base such as sodium hydroxide . The deuteration process involves replacing the hydrogen atoms with deuterium, often using deuterated reagents and solvents.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Diethylcarbamazine-d3 Citrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Diethylcarbamazine-d3 Citrate is widely used in scientific research for various applications:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the drug.

Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.

Drug Interactions: Examining potential drug-drug interactions.

Biological Studies: Understanding the biological effects and mechanisms of action in different organisms.

Mechanism of Action

Diethylcarbamazine-d3 Citrate works by sensitizing microfilariae to phagocytosis. The exact mechanism involves the inhibition of arachidonic acid metabolism in the parasites, making them more susceptible to the host’s immune response. The compound also affects the cyclooxygenase pathway and inducible nitric-oxide synthase, leading to the immobilization and eventual death of the parasites .

Comparison with Similar Compounds

Similar Compounds

Ivermectin: Another anthelmintic used to treat similar infections but with a different mechanism of action.

Albendazole: Used for a broader range of parasitic infections and works by inhibiting microtubule synthesis.

Mebendazole: Similar to Albendazole but with a slightly different spectrum of activity.

Uniqueness

Its specific mechanism of action targeting arachidonic acid metabolism also sets it apart from other anthelmintics .

Biological Activity

Diethylcarbamazine-d3 citrate (DEC-d3) is a deuterated analog of diethylcarbamazine citrate, primarily utilized in the treatment of filarial infections such as lymphatic filariasis and loiasis. This compound exhibits significant biological activity through its mechanisms targeting microfilariae, which are the larval forms of filarial parasites. This article delves into the biological activity of DEC-d3, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.

This compound operates through several interrelated mechanisms:

- Sensitization to Phagocytosis : DEC-d3 sensitizes microfilariae to phagocytosis by host immune cells, enhancing their clearance from circulation .

- Inhibition of Arachidonic Acid Metabolism : The compound inhibits the metabolism of arachidonic acid in parasites, affecting pathways critical for their survival. This includes the cyclooxygenase (COX) and lipoxygenase pathways, leading to reduced viability of microfilariae .

- Inducible Nitric Oxide Synthase (iNOS) Activation : DEC-d3's efficacy is also linked to the activation of iNOS, which plays a role in the immune response against parasites .

Pharmacokinetics

DEC-d3 is readily absorbed upon oral administration. Its pharmacokinetic profile is essential for understanding its therapeutic efficacy:

- Absorption : Rapid absorption leads to peak plasma concentrations within hours post-administration.

- Metabolism : The compound undergoes metabolic processes that yield various metabolites, which can be studied using deuterated forms for tracking purposes in biological studies.

- Excretion : Primarily excreted through urine; understanding its elimination half-life is crucial for determining dosing regimens.

Clinical Efficacy

Several clinical studies have documented the effectiveness of DEC-d3 in treating filarial infections:

- Long-Term Efficacy Study : A study involving individuals infected with Wuchereria bancrofti demonstrated that a 21-day regimen of DEC led to a 51.6% clearance rate of microfilariae five years post-treatment . The persistence of low microfilarial counts post-treatment suggests potential reinfection or survival of adult worms.

- Controlled Trials : In a double-blind trial comparing oral and topical formulations of DEC for onchocerciasis, oral administration resulted in a rapid reduction in microfilarial counts to 2% of baseline levels after one week, compared to 20% for topical application .

- Eosinophilia and Adverse Reactions : A pilot study on loiasis indicated that adverse reactions post-treatment were correlated with high microfilarial loads. The use of anti-IL-5 antibodies prior to DEC treatment significantly reduced eosinophil counts and improved outcomes .

Data Summary

The following table summarizes key findings from clinical studies on DEC-d3:

| Study Type | Population | Treatment Duration | Microfilariae Clearance (%) | Notes |

|---|---|---|---|---|

| Long-Term Efficacy Study | Tea workers | 21 days | 51.6 | Follow-up at 5 years |

| Controlled Trial | Onchocerciasis patients | 1 week (daily) | 2 (oral) / 20 (topical) | Side effects included fever, rash |

| Pilot Study | Loiasis patients | 21 days | Rapid clearance within 2 days | Eosinophilia linked to reactions |

Case Studies

Several case studies highlight the application and outcomes associated with DEC-d3:

- Case Study on Lymphatic Filariasis : A patient treated with DEC-d3 exhibited a significant reduction in lymphatic swelling and improvement in quality of life metrics after completing therapy.

- Loiasis Treatment Complications : In endemic regions, patients with high microfilarial loads experienced severe reactions post-treatment. Management strategies included pre-treatment with reslizumab to mitigate eosinophilic responses .

Properties

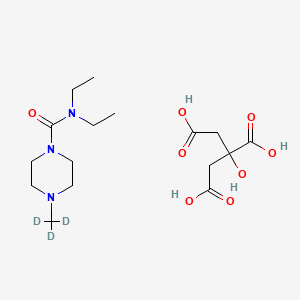

IUPAC Name |

N,N-diethyl-4-(trideuteriomethyl)piperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNKBEARDDELNB-FJCVKDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C(=O)N(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.